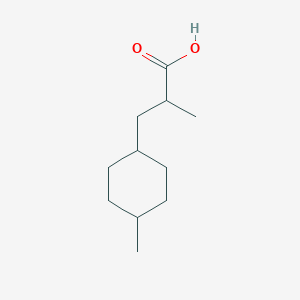
2-Methyl-3-(4-methylcyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It belongs to the class of carboxylic acids and features a cyclohexane ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with methyl groups using a Friedel-Crafts alkylation reaction. This involves the use of methyl chloride (CH3Cl) and an aluminum chloride (AlCl3) catalyst.
Carboxylation: The alkylated cyclohexane is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2-Methyl-3-(4-methylcyclohexyl)ketone.
Reduction: Formation of 2-Methyl-3-(4-methylcyclohexyl)propanol.
Substitution: Formation of halogenated derivatives like 2-Methyl-3-(4-bromocyclohexyl)propanoic acid.
科学的研究の応用
Chemistry: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study metabolic pathways involving carboxylic acids and their derivatives.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.
類似化合物との比較
2-Methylpropanoic acid: A simpler carboxylic acid with similar structural features but lacking the cyclohexane ring.
3-Methylcyclohexanecarboxylic acid: Similar in having a cyclohexane ring but differs in the position of the methyl group.
Uniqueness: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
2-methyl-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
WKWYNTYMJVRJMR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


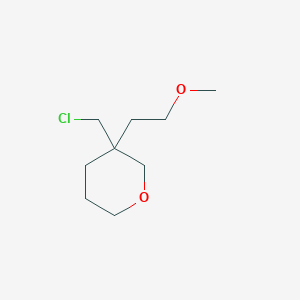
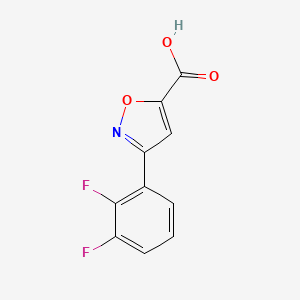
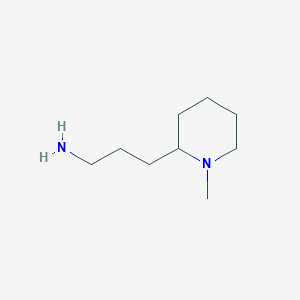
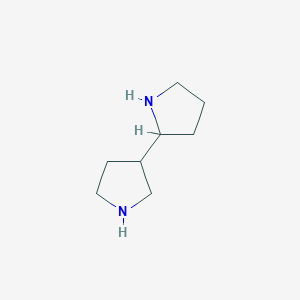
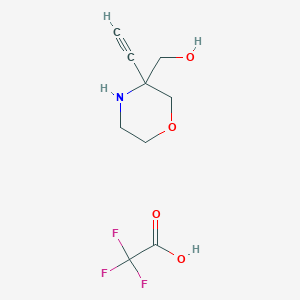
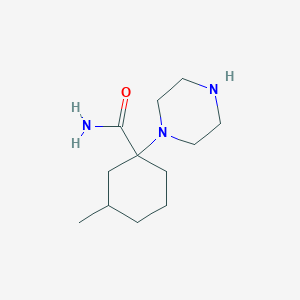
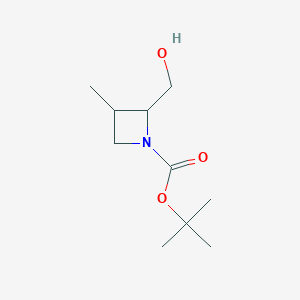
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
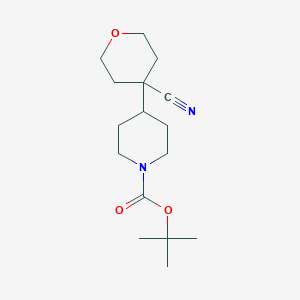
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)



